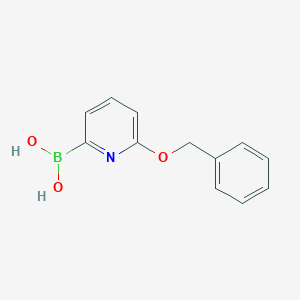
(6-(Benzyloxy)pyridin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(6-(Benzyloxy)pyridin-2-yl)boronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method is the iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis
The molecular formula of “(6-(Benzyloxy)pyridin-2-yl)boronic acid” is C19H18BNO4 . Its InChI Code is 1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . It involves the use of organoboron reagents, such as “(6-(Benzyloxy)pyridin-2-yl)boronic acid”.Physical And Chemical Properties Analysis
The molecular weight of “(6-(Benzyloxy)pyridin-2-yl)boronic acid” is 335.17 . It is recommended to be stored in an inert atmosphere, under -20°C .科学的研究の応用
Catalysis and Chemical Synthesis
Organic derivatives of boronic acid, including “(6-(Benzyloxy)pyridin-2-yl)boronic acid”, play a crucial role in synthetic chemistry, particularly in catalysis and the development of novel reaction pathways. A study demonstrated how simple boranes interact with ruthenium pincer complexes, leading to the formation of boryl complexes through a dehydrogenative pathway, showcasing potential advancements in chemical catalysis (Anaby et al., 2014).
Fluorescent Probes and Materials Science
“(6-(Benzyloxy)pyridin-2-yl)boronic acid” derivatives have been used in the synthesis of benzopyrromethene boron complexes, which exhibit intense red/near-infrared fluorescence, high solution- and solid-state fluorescence, and good solubility in various solvents. These properties make them excellent candidates for near-infrared excitable fluorescent probes, particularly for mitochondrial localization (Chen et al., 2017).
Photodynamic Therapy
Boronic acids are integral in the synthesis of BODIPY compounds, which have shown significant potential as photosensitizers for cancer therapy, particularly colorectal cancer, due to their photochemical, DNA interaction, and phototoxic properties. This highlights the role of boronic acid derivatives in developing novel therapeutic agents (Barut et al., 2019).
Polymer Science
In polymer science, “(6-(Benzyloxy)pyridin-2-yl)boronic acid” derivatives have been utilized to create functionalized polymers. For example, conjugated polymers incorporating boronic acid functionalities exhibit deep HOMO energy levels and excellent solubility, leading to applications in photovoltaic devices with significant power conversion efficiency (Jiang et al., 2011).
Sensing Applications
Boronic acids, including “(6-(Benzyloxy)pyridin-2-yl)boronic acid”, have been explored for their ability to form complexes with saccharides, leading to the development of sensitive and selective probes for glucose and other monosaccharides. This is crucial for applications ranging from diabetes monitoring to the detection of glycosides in herbal medicine (Wang et al., 2019).
Safety and Hazards
The compound has several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
将来の方向性
特性
IUPAC Name |
(6-phenylmethoxypyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEPOSOMGLQQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dimethyl-3-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2657043.png)
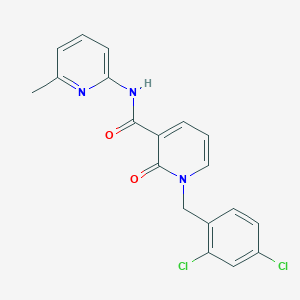
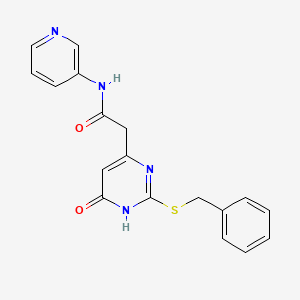
![2-hydroxy-N-(2-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657048.png)
![Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2657050.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)
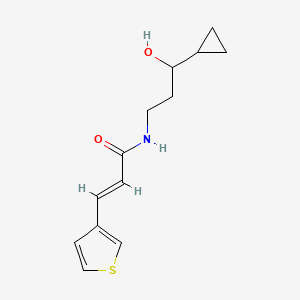
![7-Fluoro-2-methyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2657054.png)
![3-benzyl-2-((2-chloro-6-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2657056.png)
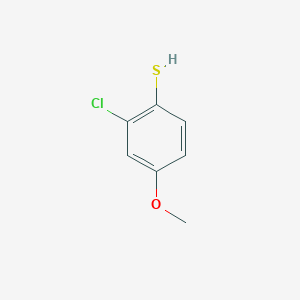


![[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2657063.png)
